molecular formula C19H18N2O6 B3170350 benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate CAS No. 94254-56-5

benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate

Cat. No.: B3170350
CAS No.: 94254-56-5
M. Wt: 370.4 g/mol
InChI Key: PHXLHZCLTRXDAD-UHFFFAOYSA-N
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Description

Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate (CAS: 94254-56-5) is a specialized organic compound with the molecular formula C₁₉H₁₈N₂O₆ and a molecular weight of 370.36 g/mol . It belongs to the class of carbamate derivatives, featuring dual benzyloxycarbonyl (Cbz) protective groups. These groups are widely employed in peptide synthesis to shield amine functionalities during multi-step reactions . The compound is characterized by a linear structure with a central 3-oxo-propanoyl backbone, making it a versatile building block in pharmaceutical and chemical research. Its high purity (≥97%) and commercial availability underscore its utility in professional manufacturing and industrial applications .

Properties

IUPAC Name

benzyl N-[3-oxo-3-(phenylmethoxycarbonylamino)propanoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-16(20-18(24)26-12-14-7-3-1-4-8-14)11-17(23)21-19(25)27-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLHZCLTRXDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CC(=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(benzyloxycarbonylamino)-3-oxo-propanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate may exhibit anticancer properties by inhibiting farnesyl transferase, an enzyme implicated in the activation of oncogenic ras proteins. Inhibition of this enzyme can prevent uncontrolled cellular proliferation associated with various cancers, including lung and colon cancer . The compound's structural features suggest it could serve as a scaffold for developing new farnesyl transferase inhibitors.

Protein Biology

Biochemical Applications
this compound has been utilized in protein biology for various applications:

  • Protein Labeling & Modification : The compound can be employed to modify proteins for tracking and studying their interactions in biological systems.
  • Western Blotting and Protein Purification : It serves as a reagent in techniques aimed at isolating and analyzing proteins, enhancing the specificity and efficiency of these processes .

Synthetic Organic Chemistry

Building Block in Organic Synthesis
In synthetic organic chemistry, this compound acts as a versatile building block. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. Researchers have noted its utility in creating derivatives that can be tailored for specific biological activities or properties.

Case Study 1: Anticancer Activity

A study explored the effects of farnesyl transferase inhibitors on tumor growth in animal models. Compounds structurally related to this compound showed promising results in inhibiting tumor growth and promoting regression in models with K-ras mutations .

Case Study 2: Protein Interaction Studies

Another investigation utilized this compound to label proteins involved in signaling pathways. The ability to modify proteins allowed researchers to visualize interactions within live cells, providing insights into cellular mechanisms and potential therapeutic targets .

Summary Table of Applications

Field Application Details
Medicinal ChemistryAnticancer ResearchInhibits farnesyl transferase, potentially blocking oncogenic pathways.
Protein BiologyProtein Labeling & ModificationUsed in techniques like Western blotting for tracking protein interactions.
Synthetic Organic ChemistryBuilding Block for SynthesisVersatile precursor for creating complex organic molecules.

Mechanism of Action

The mechanism of action of benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active intermediates. The pathways involved may include hydrolysis, oxidation, and reduction reactions, which modify the compound to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate with analogous compounds in terms of structural features, functional groups, and applications.

Ethyl N-(2-Benzoyl-3-oxo-3-phenyl-propanoyl)carbamate

  • Molecular Formula: Likely C₁₉H₁₇NO₅ (inferred from name).
  • Key Features : Replaces the benzyl group with an ethyl carbamate and introduces a phenyl substituent at the 3-oxo position.
  • Functional Groups : Carbamate, benzoyl, and ketone.
  • Applications : Used in crystallography studies (e.g., Acta Crystallographica reports), where its solid-state packing differs due to phenyl interactions .
  • Stability : Ethyl carbamates are generally more labile under basic conditions compared to benzyl derivatives, affecting deprotection strategies .

Benzyl N-(3-Hydroxypropyl)carbamate

  • Molecular Formula: C₁₁H₁₅NO₃ (CAS: 66207-08-7).
  • Key Features: Simplifies the backbone to a hydroxypropyl group, omitting the 3-oxo-propanoyl moiety.
  • Functional Groups : Carbamate and hydroxyl.
  • Applications : Serves as a precursor for hydroxyl-containing intermediates in drug synthesis. The hydroxyl group enables further functionalization (e.g., esterification) .
  • Comparison : Lacks the ketone and secondary Cbz group, reducing its utility in forming complex amide linkages .

Benzyl N-[(2S)-3-Methyl-1-oxo-1-(trifluoro-hydroxy-methylpentan-amino)butan-2-yl]carbamate

  • Molecular Formula : C₁₉H₂₇F₃N₂O₄ (CAS: 211873-69-7).
  • Key Features : Incorporates a trifluoromethyl group and a branched hydroxy-methylpentan chain, introducing stereochemical complexity.
  • Functional Groups : Carbamate, ketone, and hydroxyl.
  • Applications: Potential use in fluorinated drug candidates, leveraging fluorine’s metabolic stability and bioavailability .
  • Comparison : The trifluoromethyl group enhances lipophilicity (XLogP3 = 4 vs. ~2 for the target compound), impacting membrane permeability .

Benzyl (2S,3S)-1-Amino-3-(tert-Butyldimethylsilyloxy)-3-phenylpropanoate

  • Molecular Formula: Likely C₂₃H₃₁NO₄Si (inferred from ).
  • Key Features : Replaces the Cbz group with a tert-butyldimethylsilyl (TBS) ether, a bulkier protecting group.
  • Functional Groups : Silyl ether, carbamate.
  • Applications : Used in stereoselective synthesis (e.g., thioamide preparation). TBS offers stability under acidic conditions but is sensitive to fluoride ions .
  • Comparison : The TBS group provides orthogonal protection compared to Cbz, enabling sequential deprotection in multi-step syntheses .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Protecting Groups Key Applications
Target Compound C₁₉H₁₈N₂O₆ 370.36 Carbamate, ketone, amide Dual Cbz Peptide synthesis, amide bond formation
Ethyl N-(2-Benzoyl-3-oxo-3-phenyl-propanoyl)carbamate C₁₉H₁₇NO₅ ~347.34 Carbamate, benzoyl, ketone Ethyl carbamate Crystallography, solid-state studies
Benzyl N-(3-Hydroxypropyl)carbamate C₁₁H₁₅NO₃ 209.24 Carbamate, hydroxyl Cbz Hydroxyl intermediate synthesis
Fluorinated Derivative C₁₉H₂₇F₃N₂O₄ 404.40 Carbamate, ketone, trifluoromethyl Cbz Fluorinated drug candidates
TBS-Protected Analog C₂₃H₃₁NO₄Si ~437.59 Silyl ether, carbamate TBS Stereoselective thioamide synthesis

Biological Activity

Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. The compound's molecular formula is C19H18N2O6, and it has garnered attention for its biological activities, particularly in the fields of enzyme inhibition and drug development.

  • Molecular Weight : 370.36 g/mol
  • CAS Number : 94254-56-5

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 3-(benzyloxycarbonylamino)-3-oxo-propanoic acid, often in the presence of a base like triethylamine. This reaction leads to the formation of the carbamate structure, which is crucial for its biological activity.

The mechanism of action involves its interaction with specific enzymes, acting as a substrate or inhibitor. The compound can undergo hydrolysis, oxidation, and reduction reactions, modifying its structure to exert various biological effects. Notably, it has been studied for its role in inhibiting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression .

Biological Activity

This compound exhibits several biological activities:

  • Enzyme Inhibition : It has shown potential as a CDK inhibitor, which may contribute to its anticancer properties.
  • Anti-inflammatory Effects : Compounds similar in structure have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit such activity .
  • Drug Development : Its structural features allow it to be explored as a prodrug for delivering active pharmaceutical ingredients effectively.

Case Studies

  • CDK Inhibition Study : A study demonstrated the efficacy of benzyl carbamate derivatives in inhibiting CDKs, leading to reduced proliferation of cancer cells. The IC50 values indicated significant potency compared to known inhibitors .
  • Anti-inflammatory Activity : Research on similar benzyl derivatives showed promising results in reducing neutrophil degranulation and superoxide anion formation, indicating potential anti-inflammatory applications .

Comparative Analysis

The following table summarizes this compound's biological activity compared to similar compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundCDK InhibitionTBDEnzyme Inhibition
9-(2-chlorobenzyl)-9H-carbazole-3-carbaaldehydeAnti-inflammatory2.0Neutrophil Degranulation Inhibition
Benzyl N-(3-hydroxypropyl)carbamateAnti-cancerTBDCDK Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sequential protection and coupling steps. For example, a two-stage protocol using LiAlH₄ in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl-mediated hydrolysis, achieves 100% conversion in the first stage . Subsequent coupling with sulfur trioxide-pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane/DMSO at 0°C yields the final product with 76% efficiency after crystallization .
  • Key Considerations : Solvent polarity (THF vs. DMSO) and temperature control are critical for minimizing side reactions.

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software ( ) is used to determine bond lengths, angles, and stereochemistry. For example, torsion angles (e.g., C15—C10—C11—C12 = 0.2°) and bond distortions (e.g., O5—C17—N1 = 108.74°) are analyzed to confirm the planar amide geometry and detect crystallographic disorder .
  • Data Interpretation : Discrepancies in bond angles (e.g., 122.3° vs. 125.9°) may arise from crystal packing effects or hydrogen bonding, requiring refinement with high-resolution data .

Q. What role does the benzyloxycarbonyl (Cbz) group play in protecting reactive sites during synthesis?

  • Methodology : The Cbz group acts as a temporary protecting agent for amines, enabling selective acylation. For instance, in analogs like tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate, the Cbz group is cleaved under hydrogenolysis or acidic conditions to expose free amines for further functionalization .
  • Experimental Validation : FT-IR and NMR are used to monitor deprotection efficiency by tracking the disappearance of Cbz-specific peaks (e.g., ~1700 cm⁻¹ for carbonyl) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

  • Methodology : Chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) are employed to direct stereochemistry. For example, (S)-benzyl (1-oxo-3-phenylpropan-2-yl)carbamate synthesis uses enantiopure starting materials to achieve >99% ee, verified by chiral HPLC .
  • Challenges : Racemization risks during coupling steps require low-temperature conditions (<0°C) and non-polar solvents .

Q. What biological activities are associated with structural analogs of this compound?

  • Case Study : The analog MDL 28170 (benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate) acts as a calpain inhibitor, demonstrating neuroprotective effects in ischemia-reperfusion models. Activity correlates with the Cbz group’s ability to stabilize the transition state during enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Modifications to the propanoyl side chain (e.g., fluorination) enhance metabolic stability but may reduce binding affinity .

Q. How are contradictory crystallographic data addressed in polymorph studies?

  • Methodology : Multi-temperature SCXRD (e.g., 100–300 K) and Hirshfeld surface analysis identify polymorph-dependent variations. For example, disorder in the ethyl carbamate moiety (C18A/C18B) is resolved by refining occupancy factors and validating with residual electron density maps .
  • Statistical Tools : R-factors (<5%) and goodness-of-fit (GOF >0.9) metrics ensure model reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate
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benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate

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